molecular formula C10H8ClN3O B8807532 2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one CAS No. 72962-09-5

2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one

Cat. No.: B8807532
CAS No.: 72962-09-5
M. Wt: 221.64 g/mol
InChI Key: VOSRRSSOXKZTFS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chloro-6-phenylpyrimidine with suitable reagents to form the desired pyrimidinone structure.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinones.

Scientific Research Applications

2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-amino-5-chloro-6-methyl-
  • 4(1H)-Pyrimidinone, 2-amino-5-chloro-6-ethyl-

Uniqueness

2-Amino-5-chloro-6-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

72962-09-5

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-amino-5-chloro-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8ClN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)

InChI Key

VOSRRSSOXKZTFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Cl

Origin of Product

United States

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